

# Commercial Availability & Sourcing Guide: 7-Chloro-5-fluoroquinazolin-2-amine

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## Compound of Interest

Compound Name: 7-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B8136949

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## Executive Summary

**7-Chloro-5-fluoroquinazolin-2-amine** is a specialized heterocyclic building block primarily utilized in the development of kinase inhibitors (specifically ERK and EGFR pathways). While not a commodity chemical like simple anilines, it is commercially available from select specialty vendors under CAS No. 1422188-40-6.

For drug development programs, reliance solely on catalog stock is a risk due to batch variability and potential discontinuation. A dual-sourcing strategy—securing immediate stock while validating a synthesis route from the commercially stable benzoic acid precursor—is recommended.

## Key Identity Data

Parameter	Technical Specification
Chemical Name	7-Chloro-5-fluoroquinazolin-2-amine
CAS Number	1422188-40-6
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClFN <sub>3</sub>
Molecular Weight	197.60 g/mol
SMILES	<chem>Nc1nccc2c(F)cc(Cl)cc12</chem>
Primary Application	Scaffold for ERK1/2 and EGFR inhibitors

## Supply Chain & Market Landscape

### Primary Suppliers (Catalog Stock)

The compound is currently listed as "In Stock" or "Global Stock" by niche pharmaceutical intermediate suppliers. It is generally not available from bulk catalog aggregators (e.g., Sigma-Aldrich basics) without a custom quote.

Supplier	Catalog No.	Purity Grade	Typical Pack Size	Region
ChemScene	CS-0751332	≥98%	100mg - 5g	USA/Global
Fluorochem	F841468	95-98%	250mg - 1g	UK/EU
Bide Pharm	BD01229397	95%	100mg - 5g	China/Global
CymitQuimica	1422188-40-6	96%	Custom	EU

#### Sourcing Recommendation:

- Discovery Phase (<5g): Purchase directly from ChemScene or Fluorochem to minimize lead time (typically 3–7 days).
- Scale-Up Phase (>100g): Do not rely on catalog stock. Initiate a custom synthesis order using the precursors detailed in Section 3 to ensure lot consistency.

## Strategic Synthesis: The "Make vs. Buy" Protocol

If commercial stock is depleted or cost-prohibitive at scale, the compound must be synthesized. The core challenge is the regiochemistry of the chlorine and fluorine substituents. You must start with the correct anthranilic acid derivative to avoid the 5-chloro-7-fluoro isomer.

### Validated Synthetic Pathway

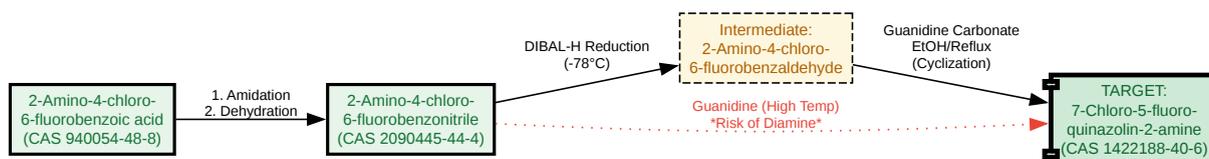
The most robust route utilizes 2-Amino-4-chloro-6-fluorobenzaldehyde condensed with guanidine. However, since the aldehyde is unstable, the commercially stable Acid or Nitrile are the preferred starting materials.

### The Precursor Decision Matrix

- Correct Precursor: 2-Amino-4-chloro-6-fluorobenzoic acid (CAS 940054-48-8)[1][2][3][4]
- Avoid: 2-Amino-6-chloro-4-fluorobenzoic acid (CAS 940054-47-7) → Yields wrong isomer.

### Synthesis Workflow Diagram

The following DOT diagram illustrates the critical path from commercial precursors to the target amine.



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Figure 1: Strategic synthesis pathway prioritizing the commercially stable Benzoic Acid precursor (CAS 940054-48-8).

### Detailed Protocol (Aldehyde Route)

- Reduction: Dissolve 2-Amino-4-chloro-6-fluorobenzonitrile (1.0 eq) in anhydrous THF. Cool to -78°C. Add DIBAL-H (1.5 eq) dropwise. Quench with Rochelle's salt to isolate the

Aldehyde.

- Cyclization: Suspend the crude Aldehyde (1.0 eq) and Guanidine Carbonate (1.2 eq) in absolute ethanol.
- Reflux: Heat to reflux (78°C) for 12–16 hours. The solution will clarify then precipitate the product.
- Work-up: Cool to room temperature. Filter the precipitate.[5] Wash with cold water and diethyl ether.
- Purification: Recrystallize from Methanol/DMF if purity is <98%.

## Quality Assurance & Analytical Standards

When receiving a commercial batch, verify identity immediately. The fluorine atom provides a distinct NMR handle.

### Proton NMR (<sup>1</sup>H-NMR, 400 MHz, DMSO-d<sub>6</sub>)

- Diagnostic Signals:
  - δ 9.15 ppm (s, 1H): H-4 (Proton on the pyrimidine ring). Absence indicates failure of cyclization.
  - δ 7.20–7.50 ppm (m, 2H): Aromatic protons (H-6 and H-8). Look for meta-coupling (J ~2 Hz) and H-F coupling.
  - δ 6.80 ppm (br s, 2H): -NH<sub>2</sub> amine protons (Exchangeable with D<sub>2</sub>O).

### Fluorine NMR (<sup>19</sup>F-NMR)

- Signal: Single peak around -110 to -115 ppm.
- Note: If multiple F peaks appear, the batch likely contains the regioisomer (5-chloro-7-fluoro), originating from impure starting material.

## HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).
- Detection: UV at 254 nm and 220 nm.

## Handling & Stability

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation over long periods.
- Solubility: Poor solubility in water and DCM. Soluble in DMSO, DMF, and hot Methanol.
- Safety (SDS): Classified as Irritant (H315/H319). Use standard PPE. Avoid inhalation of dust.

## References

- ChemScene. (2024). Product Analysis: **7-Chloro-5-fluoroquinazolin-2-amine** (CAS 1422188-40-6).[\[6\]\[7\]\[8\]\[9\]Link](#)
- Fluorochem. (2024). Safety Data Sheet: **7-Chloro-5-fluoroquinazolin-2-amine**.[\[6\]\[7\]\[9\]Link](#)
- US Patent Office. (2012). Patent US20120196846A1: Inhibitors of ERK Activity. (Describes the synthesis and application of the 7-chloro-5-fluoro scaffold). [Link](#)
- Sigma-Aldrich. (2024).[\[1\]](#) Precursor Availability: 2-Amino-4-chloro-6-fluorobenzoic acid (CAS 940054-48-8).[\[1\]\[2\]\[3\]\[4\]\[10\]Link](#)

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## Sources

- [1. CAS 940054-48-8 | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. 2-amino-4-fluorobenzoic acid | Sigma-Aldrich \[sigmaaldrich.com\]](#)

- [3. 江苏艾康生物医药研发有限公司产品目录\\_第113页\\_Chemicalbook \[m.chemicalbook.com\]](#)
- [4. 940054-48-8 Cas No. | 2-Amino-4-chloro-6-fluorobenzoic acid | Apollo \[store.apolloscientific.co.uk\]](#)
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